1-(4-bromophenyl)-N-tert-butylmethanesulfonamide
Description
Contextualization within Contemporary Organic Synthesis
In the landscape of modern organic synthesis, the development of novel molecular scaffolds that can serve as versatile building blocks is of paramount importance. Among these, N-tert-butylmethanesulfonamide derivatives, particularly those bearing halogenated aromatic moieties, have garnered significant attention. The tert-butyl group, with its substantial steric bulk, often imparts unique solubility profiles and kinetic stability to molecules. Simultaneously, the methanesulfonamide (B31651) group is a key pharmacophore and a stable, electron-withdrawing group that can influence the electronic properties of a molecule. The strategic incorporation of a halogen atom, such as bromine, onto an aromatic ring introduces a reactive handle that is amenable to a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This trifecta of functional groups makes these compounds highly valuable intermediates in the construction of complex molecular architectures.
Significance of Halogenated Aromatic Sulfonamides in Chemical Space
Halogenated aromatic sulfonamides occupy a privileged position in chemical space due to their prevalence in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a halogen atom onto the aromatic ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov For instance, halogenation can enhance metabolic stability, improve membrane permeability, and provide additional binding interactions with biological targets. nih.gov Aryl bromides, in particular, are highly valued precursors in organic synthesis, serving as key substrates for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This synthetic versatility allows for the rapid diversification of lead compounds in drug discovery programs and the fine-tuning of electronic properties in organic materials.
Overview of Research Trajectories for Sulfonamide and Halogenated Aromatic Scaffolds
Current research trajectories for sulfonamide-containing scaffolds are focused on the development of new synthetic methodologies that allow for their efficient and selective functionalization. nih.govacs.org There is a continuous effort to discover novel sulfonamide-based compounds with improved biological activity and target selectivity. nih.govyoutube.comresearchgate.net Late-stage functionalization of complex sulfonamides is a particularly active area of research, as it enables the rapid generation of analog libraries for structure-activity relationship studies. nih.govresearchgate.net
For halogenated aromatic scaffolds, research is heavily concentrated on expanding the scope and efficiency of cross-coupling reactions. The development of new catalysts and reaction conditions that allow for the coupling of challenging substrates under mild conditions is a major focus. Furthermore, there is growing interest in understanding the role of halogen bonding in molecular recognition and self-assembly, which has implications for both drug design and materials science. The use of bromo-organic compounds as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals remains a significant area of investigation. researchgate.net
Defining the Research Scope for 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide
This article will provide a focused and detailed examination of the chemical compound This compound . The scope will be strictly limited to its synthesis, chemical properties, and its established or potential applications as a synthetic intermediate, in medicinal chemistry, and in materials science. All available and relevant scientific data will be presented to construct a comprehensive profile of this specific molecule.
Compound Names Table
| Compound Name |
| This compound |
| N-tert-butylmethanesulfonamide |
| 4-bromobenzyl bromide |
| 4-bromobenzyl chloride |
| Sodium N-tert-butylmethanesulfonamide |
| Palladium |
| N-bromosuccinimide |
| N-chlorosuccinimide |
| tert-butylamine |
| 4-bromophenylmethanesulfonyl chloride |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 950233-83-7 | bldpharm.com |
| Molecular Formula | C11H16BrNO2S | bldpharm.com |
| Molecular Weight | 306.22 g/mol | bldpharm.com |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| SMILES | O=S(CC1=CC=C(C=C1)Br)(NC(C)(C)C)=O | bldpharm.com |
An exploration into the advanced synthetic methodologies for producing this compound reveals a landscape of sophisticated chemical strategies. These methods focus on the efficient and controlled formation of the crucial carbon-sulfur (C-S) bond and the precise incorporation of the bromophenyl group. This article details the primary pathways and specialized techniques employed in the synthesis of this complex sulfonamide.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-N-tert-butylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-11(2,3)13-16(14,15)8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFYRMFTFIXBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl N Tert Butylmethanesulfonamide
Transformations Involving the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is the most reactive site for transformations that form new carbon-carbon and carbon-heteroatom bonds.
Aryl bromides are excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net These reactions provide powerful methods for constructing complex molecular architectures from simple precursors. The aryl bromide in 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide can readily participate in such transformations, most commonly employing palladium catalysts. cem.com
Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura coupling is a prominent method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. This reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov Similarly, the Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction facilitates coupling with terminal alkynes, both providing access to diverse unsaturated products. researchgate.net
Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine. rhhz.net This reaction is highly versatile, accommodating a wide range of primary and secondary amines, as well as other nitrogen nucleophiles like amides and heterocycles. beilstein-journals.orgnih.gov
Carbon-Oxygen (C-O) Bond Formation: Analogous to the C-N bond formation, the Buchwald-Hartwig etherification allows for the palladium-catalyzed synthesis of aryl ethers from aryl halides and alcohols or phenols. This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The table below summarizes representative conditions for these metal-catalyzed functionalizations.
| Coupling Type | Reactant | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura (C-C) | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 4-Aryl-substituted derivative |
| Heck (C-C) | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile (B52724) | 4-Alkenyl-substituted derivative |
| Sonogashira (C-C) | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-substituted derivative |
| Buchwald-Hartwig (C-N) | Amine (e.g., Morpholine) | Pd₂(dba)₃/Xantphos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 4-Amino-substituted derivative |
| Buchwald-Hartwig (C-O) | Alcohol/Phenol | Pd(OAc)₂/BINAP | K₂CO₃, CsF | Toluene | 4-Oxy-substituted derivative |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation. chemistrysteps.com Instead, it typically proceeds via a two-step addition-elimination mechanism. libretexts.org
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com Without sufficient activation, aryl halides are generally resistant to nucleophilic attack. libretexts.org
In the case of this compound, the methanesulfonamide (B31651) group is electron-withdrawing. However, it is not as strongly activating as a nitro group. Therefore, nucleophilic aromatic substitution at the bromine-bearing carbon would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles (e.g., sodium amide), and is generally a less favorable pathway compared to metal-catalyzed cross-coupling. youtube.com
Reactivity of the Sulfonamide Linkage
The sulfonamide group (–SO₂NH–) is known for its high chemical stability.
Sulfonamides are exceptionally resistant to hydrolysis. The sulfur-nitrogen bond is robust, and its cleavage requires forcing conditions.
Acid-Catalyzed Hydrolysis: Cleavage of the S-N bond under acidic conditions typically necessitates the use of strong, concentrated acids (e.g., hydrochloric acid, sulfuric acid) at elevated temperatures for prolonged periods. The reaction proceeds via protonation of the nitrogen or an oxygen atom, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Basic hydrolysis is generally even more difficult than acidic hydrolysis. It requires strong aqueous alkali at high temperatures. The reaction is challenging because the hydroxyl ion is a relatively poor nucleophile towards the electron-rich sulfur center, and the sulfonamide anion, once formed, is a poor leaving group.
Due to this inherent stability, the sulfonamide linkage in this compound is expected to remain intact under the conditions used for most synthetic transformations, including many of the metal-catalyzed reactions described previously.
The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles to form new N-substituted products.
N-Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the sulfonamide can be deprotonated and then alkylated using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
N-Acylation: The sulfonamidate anion can also react with acylating agents like acyl chlorides or anhydrides to yield N-acylated sulfonamides.
These reactions provide a straightforward method for modifying the sulfonamide portion of the molecule.
| Reaction Type | Reagent | Base | General Product Structure |
| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | 1-(4-bromophenyl)-N-tert-butyl-N-alkylmethanesulfonamide |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | 1-(4-bromophenyl)-N-tert-butyl-N-acylmethanesulfonamide |
Mechanistic Elucidation of Key Synthetic and Transformative Reactions
The mechanisms of the primary transformations involving this compound are well-established in the chemical literature.
Mechanism of Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Example): The catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-studied process. Using the Suzuki-Miyaura reaction as a model, the mechanism generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., R-B(OH)₂) coordinates to the palladium complex. In the presence of a base, the organic group (R) is transferred from the boron atom to the palladium center, displacing the bromide ligand.
Reductive Elimination: The two organic groups (the aryl and the new 'R' group) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.1.2, the SNAr mechanism involves two distinct steps:
Addition: A nucleophile attacks the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a negatively charged sigma complex (Meisenheimer complex). The negative charge is delocalized across the ring and is stabilized by electron-withdrawing groups. libretexts.org
Elimination: The leaving group (bromide ion) is expelled from the intermediate, which restores the aromaticity of the ring and yields the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. youtube.com
Kinetic Studies and Reaction Profile Analysis
No kinetic studies or reaction profile analyses for this compound have been reported in the peer-reviewed scientific literature. This type of research would typically involve monitoring the rate of a reaction involving this compound under various conditions, such as changes in temperature, pressure, and catalyst concentration, to determine the reaction order, rate constants, and activation energy. Without such studies, a quantitative understanding of its reactivity is not available.
Intermediate Isolation and Characterization
There are no published reports on the isolation and characterization of reaction intermediates involving this compound. The identification of intermediates is crucial for elucidating a reaction mechanism, and this is often achieved through techniques such as spectroscopy (NMR, IR, Mass Spectrometry) on trapped or stabilized intermediates. The absence of such data means that any proposed reaction pathway would be purely theoretical.
Transition State Analysis
No transition state analyses for reactions involving this compound have been documented. Transition state analysis, often performed using computational chemistry methods or inferred from experimental kinetic data, provides insight into the highest energy point along a reaction coordinate. This information is fundamental to understanding the energetic barriers and the geometry of the species involved at the molecular level during a chemical transformation. Without this information, a detailed mechanistic understanding remains elusive.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Molecular Conformation
To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography would be the definitive method. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation. Key parameters that would be determined include the planarity of the bromophenyl ring, the geometry around the sulfur atom of the sulfonamide group, and the relative orientation of the tert-butyl group. A data table summarizing these findings would typically include crystal system, space group, unit cell dimensions, and key intramolecular distances and angles.
Detailed Spectroscopic Characterization
A suite of spectroscopic methods would be employed to confirm the compound's structure and provide insight into its electronic and vibrational properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A hypothetical data table for the 1H and 13C NMR data would be structured as follows:
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| Hypothetical data | Hypothetical data | Hypothetical data | Hypothetical data |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational bands would be expected for the S=O stretches of the sulfonamide, the N-H bond, C-N bond, C-S bond, and vibrations associated with the aromatic ring and the tert-butyl group.
A representative data table would list the observed vibrational frequencies and their assignments:
| Vibrational Frequency (cm⁻¹) | Assignment |
| Hypothetical data | Hypothetical data |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of the compound, which would confirm its elemental composition. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information by identifying stable fragments of the molecule.
Conformational Dynamics and Preferred Orientations in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be more dynamic. Techniques such as variable-temperature NMR and computational methods like Density Functional Theory (DFT) would be used to investigate the conformational preferences and rotational barriers around key single bonds, such as the C-S and S-N bonds. This would help to understand the molecule's flexibility and the energetically favored shapes it adopts in a solution environment.
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and the influence of the environment.
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. The sulfonamide linkage and the bulky tert-butyl group in 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide introduce several rotatable bonds, leading to a complex conformational landscape.
The following table summarizes key dihedral angles that would define the conformational space of this compound:
| Dihedral Angle | Description | Predicted Stable Conformations |
| C(aryl)-C(aryl)-S-N | Rotation of the bromophenyl group relative to the S-N bond | Likely to be non-planar to minimize steric interactions. |
| C(aryl)-S-N-C(tert-butyl) | Rotation around the S-N bond | A staggered conformation is expected to be energetically favorable. |
| S-N-C-C(methyl) | Rotation of the tert-butyl group | Multiple low-energy conformations are possible due to the symmetry of the tert-butyl group. |
Note: The predicted stable conformations are based on general principles of stereochemistry and findings for analogous molecules.
The structure and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules.
Simulations in different solvents, such as water (polar protic), acetonitrile (B52724) (polar aprotic), and chloroform (B151607) (nonpolar), would reveal how solvent polarity affects the conformational equilibrium and the intramolecular interactions within the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Hydrogen bonding between the sulfonyl oxygens and protic solvent molecules would also play a crucial role in determining the solvation structure and, consequently, the molecular conformation. The insights gained from such simulations are vital for understanding the behavior of the compound in various chemical and biological environments.
Theoretical Analysis of Bonding and Aromaticity in the Halogenated Ring
The introduction of a bromine atom as a substituent on the phenyl ring influences the electronic distribution within the ring. Bromine is an electron-withdrawing group via induction due to its high electronegativity, yet it is also a weak deactivator and ortho-, para-director in electrophilic aromatic substitution reactions due to the resonance effect of its lone pairs. This dual nature affects the electron density and reactivity of the aromatic ring.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in analyzing the bonding nature of such compounds. researchgate.net These methods can elucidate bond orders, charge distributions, and the planarity of the ring system. For sulfonamides, it has been shown that the nature of the substituent on the aryl group can influence the acidity of the amide group and the charge of the SO2 group. researchgate.net In the case of this compound, the bromine atom's electron-withdrawing nature is expected to have a discernible effect on the electronic properties of the entire molecule.
Furthermore, the nature of the sulfur-nitrogen (S-N) bond in sulfonamides has been a subject of theoretical interest. Studies combining sulfur K-edge X-ray absorption spectroscopy and DFT have indicated that there is essentially no S-N π-bonding involving sulfur's 3p orbitals. chemrxiv.org This suggests that the electronic effects of the 4-bromophenyl ring are primarily transmitted through the sigma framework and electrostatic interactions.
In Silico Ligand-Target Docking and Binding Energy Calculations
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely applied in drug discovery to understand the interaction mechanisms between a ligand, such as this compound, and a protein target. The goal of these simulations is to identify plausible binding modes and to estimate the strength of the interaction, often expressed as a binding energy.
The binding affinity of a ligand to a protein is a critical factor in its potential biological activity. Molecular docking studies on various sulfonamide derivatives have demonstrated their ability to form key interactions within protein binding sites. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds.
For this compound, the key functional groups that can participate in these interactions are:
The sulfonamide moiety (-SO2NH-) , which can act as both a hydrogen bond donor (from the N-H group) and acceptor (from the oxygen atoms). sdu.dk
The 4-bromophenyl ring , which can engage in hydrophobic interactions and potentially halogen bonding. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.
The tert-butyl group , which is bulky and hydrophobic, can occupy hydrophobic pockets within the binding site.
Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), provide a more quantitative estimate of the binding affinity. nih.gov These calculations take into account various energy components, including electrostatic interactions, van der Waals forces, and solvation energies. For a series of N-substituted sulfonamides, docking analyses have revealed binding affinities in the range of -6.8 to -8.2 kcal/mol for certain targets. nih.govnih.gov While specific binding energy data for this compound is not available without a defined target, the structural motifs present in the molecule suggest it has the potential to form stable complexes with appropriate protein receptors.
The following table summarizes the potential molecular interactions that this compound could form within a hypothetical protein binding site, based on computational studies of analogous compounds.
| Molecular Moiety | Potential Interaction Type | Interacting Partner in Protein |
| Sulfonamide N-H | Hydrogen Bond Donor | Oxygen, Nitrogen atoms (e.g., in Asp, Glu, Asn, Gln, backbone carbonyls) |
| Sulfonamide S=O | Hydrogen Bond Acceptor | N-H groups (e.g., in Arg, Lys, Asn, Gln, backbone amides) |
| 4-Bromophenyl Ring | Hydrophobic Interaction, π-π Stacking, Halogen Bond | Hydrophobic residues (e.g., Leu, Ile, Val, Phe), Aromatic residues (e.g., Phe, Tyr, Trp), Electron-rich atoms (e.g., O, N) |
| Tert-butyl Group | Hydrophobic Interaction | Hydrophobic pockets lined with aliphatic or aromatic residues |
These computational and theoretical investigations provide a framework for understanding the fundamental chemical properties and potential molecular interactions of this compound. Such insights are crucial for the rational design of molecules with specific binding properties.
Exploration of Molecular Interactions with Biological Targets in Vitro and Theoretical
Enzymatic Interaction and Inhibition Studies in vitro
Kinetic Analysis of Enzyme-Compound Binding
No data available.
Elucidation of Binding Sites and Modes
No data available.
Receptor Binding Profiling and Ligand-Protein Interactions in vitro
Affinity and Selectivity Assessments
No data available.
Structure-Activity Relationship (SAR) Studies for Molecular Design
No data available.
Cellular Pathway Modulation Studies (excluding human trials, toxicity, or safety)
No data available.
Target Engagement in Cellular Contexts
There is no available scientific literature detailing the engagement of 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide with any biological targets within a cellular context. Methodologies such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET are powerful tools for confirming the interaction of a compound with its intracellular target. nih.govfrontiersin.orgresearchgate.netresearchgate.net However, no studies have been published that apply these or similar techniques to investigate this compound. The scientific community has not yet reported on which proteins or other macromolecules this compound might bind to within a living cell.
Effects on Specific Biochemical Pathways
Consistent with the lack of target engagement data, there is no information regarding the effects of this compound on any specific biochemical pathways. Research into how a compound modulates cellular signaling, metabolic, or other pathways is contingent on identifying a verified biological target. Without this initial step, the downstream consequences of the compound's presence in a biological system remain unknown.
Conceptualization of Pharmacophore Models for Related Structures
Pharmacophore modeling is a crucial aspect of rational drug design, defining the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govnih.gov While pharmacophore models have been developed for various classes of sulfonamide-containing compounds, no such models have been specifically conceptualized for structures directly related to this compound. The development of a pharmacophore model is dependent on having a set of active molecules with known biological data against a specific target, information that is currently unavailable for this compound and its close analogs.
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC)
Chromatographic methods are indispensable for the separation of 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide from reaction mixtures, starting materials, and potential byproducts, as well as for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like sulfonamides. A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
A hypothetical HPLC method for the analysis of this compound is presented in the table below. The parameters are based on common methods used for similar aromatic sulfonamides.
Table 1: Illustrative RP-HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution) |
| Gradient | 50% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12-15 minutes |
Gas Chromatography (GC) can also be employed, particularly for assessing the presence of volatile impurities. Due to the relatively low volatility of the target compound, derivatization might be necessary to improve its thermal stability and chromatographic behavior. However, with modern high-temperature columns and appropriate injection techniques, analysis of the underivatized compound may be feasible. A GC-mass spectrometry (GC-MS) setup would be highly beneficial for the identification of unknown impurities.
Table 2: Postulated GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Quantitative Analysis Methods (e.g., spectroscopic, gravimetric)
For the precise quantification of this compound in research samples, several methods can be utilized.
Spectroscopic Methods:
UV-Visible Spectroscopy: This technique can be used for a straightforward and rapid quantification if the compound is the only absorbing species in the sample or after chromatographic separation. A calibration curve would be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for a bromophenyl-containing compound is expected to be in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance by comparing the integral of a specific resonance of the analyte with that of an internal standard of known concentration.
Gravimetric Analysis: While less common for routine analysis in a research setting, gravimetric methods could theoretically be used. This would involve the precipitation of the compound from a solution, followed by filtration, drying, and weighing. This method is generally more suitable for bulk material analysis rather than for the quantification of small research samples.
Purity Determination and Impurity Profiling in Research Samples
The assessment of purity and the identification of impurities are critical steps in the characterization of a research compound.
Purity Determination: The purity of this compound is typically determined using chromatographic techniques like HPLC or GC. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Impurity Profiling: Impurity profiling involves the detection, identification, and quantification of each impurity present in the sample. A combination of chromatographic and spectroscopic techniques is generally employed for this purpose.
HPLC with Mass Spectrometry (HPLC-MS): This is a highly effective technique for impurity profiling. HPLC separates the impurities from the main compound, and the mass spectrometer provides mass-to-charge ratio information, which aids in the identification of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to detect and characterize impurities, especially if they are present in significant amounts. Two-dimensional NMR techniques can further aid in the structural elucidation of unknown impurities.
Table 3: Common Process-Related Impurities and their Potential Analytical Detection Method
| Potential Impurity | Chemical Structure | Likely Analytical Technique for Detection |
| 4-Bromobenzyl bromide | C₇H₆Br₂ | GC-MS |
| tert-Butylamine | C₄H₁₁N | GC-MS (as a volatile amine) |
| Unreacted Methanesulfonyl chloride | CH₃ClO₂S | GC-MS (may require derivatization) |
| Di-substituted byproducts | Varies | HPLC-MS |
Future Research Directions and Potential Applications
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The molecular architecture of 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide, featuring a reactive bromophenyl group, a stable sulfonamide linkage, and a sterically hindering tert-butyl group, positions it as a potentially valuable building block in organic synthesis. The presence of the bromine atom on the phenyl ring is particularly significant, as it serves as a versatile handle for a wide array of cross-coupling reactions.
Chemists could employ this compound in well-established palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the facile introduction of diverse substituents at the para-position of the phenyl ring, enabling the construction of complex molecular frameworks. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, leading to biaryl structures that are common motifs in pharmaceuticals and functional materials.
The tert-butyl group attached to the sulfonamide nitrogen provides significant steric bulk. This feature can be exploited to influence the regioselectivity of reactions on the aromatic ring or to control the conformational properties of the resulting molecules. Furthermore, the sulfonamide moiety itself is a key pharmacophore in many drug molecules, and its presence in this building block makes it an attractive starting material for medicinal chemistry programs.
A hypothetical synthetic scheme illustrating its use is the synthesis of a novel kinase inhibitor scaffold. The bromophenyl group could undergo a Suzuki coupling with a boronic acid derivative containing a heterocyclic moiety. Subsequent modification of the sulfonamide group, if desired, could lead to a library of compounds for biological screening.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Potential Product Class |
| Suzuki Coupling | Aryl/heteroaryl boronic acid | Biaryl sulfonamides |
| Stille Coupling | Organostannane | Substituted phenyl sulfonamides |
| Heck Reaction | Alkene | Alkenylphenyl sulfonamides |
| Sonogashira Coupling | Terminal alkyne | Alkynylphenyl sulfonamides |
| Buchwald-Hartwig | Amine | Aminophenyl sulfonamides |
Development of Novel Reaction Methodologies Featuring the Compound
Beyond its use in established synthetic routes, this compound could be instrumental in the development of new reaction methodologies. The interplay between the electronic properties of the sulfonamide group and the reactivity of the C-Br bond could be exploited in novel catalytic cycles.
For example, researchers could investigate the use of this compound as a substrate in the development of new catalysts for C-H activation. The sulfonamide group could act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond on the aromatic ring, allowing for functionalization at positions that are otherwise difficult to access.
Another area of exploration could be the development of novel multicomponent reactions where this compound is a key reactant. The combination of its reactive sites could allow for the one-pot synthesis of complex molecules from simple starting materials, which is a highly desirable goal in modern organic synthesis due to its efficiency and atom economy.
Exploration in Materials Science
The structural features of this compound also suggest its potential for applications in materials science, excluding the physical properties of the compound itself.
As a ligand in catalysis: The sulfonamide group contains nitrogen and oxygen atoms that can coordinate to metal centers. Following a cross-coupling reaction to introduce another coordinating group, the resulting molecule could serve as a bidentate or tridentate ligand for transition metal catalysts. The electronic properties of the ligand, and thus the reactivity of the catalyst, could be fine-tuned by modifying the substituent on the phenyl ring.
As a polymer precursor: The bromine atom can be converted into other functional groups suitable for polymerization. For example, conversion to a vinyl group via a Heck reaction or to a boronic ester would yield a monomer that could be used in radical or condensation polymerizations. The resulting polymers would incorporate the sulfonamide moiety, potentially imparting interesting properties such as thermal stability or specific solubility characteristics.
As a functional material component: The rigid aromatic core and the polar sulfonamide group make this compound and its derivatives interesting candidates for incorporation into functional materials. For example, they could be used to create organic semiconductors or materials with specific dielectric properties. The ability to systematically modify the structure through the bromine handle would be crucial for structure-property relationship studies.
Photophysical and Photochemical Properties
While the photophysical and photochemical properties of this compound itself are not extensively documented, its structure suggests potential for interesting behavior upon photoexcitation, which could be relevant for specific academic applications. The bromophenyl moiety is a known heavy-atom-containing group, which can promote intersystem crossing and lead to phosphorescence.
Derivatives of this compound, synthesized via cross-coupling reactions, could be designed to have specific photophysical properties. For instance, coupling with a fluorescent chromophore could lead to new fluorescent probes where the sulfonamide group could modulate the electronic properties of the fluorophore. The tert-butyl group could also influence the photophysical properties by preventing aggregation-induced quenching in the solid state.
In the realm of photochemistry, the C-Br bond is susceptible to photolytic cleavage, which could be exploited in photo-initiated radical reactions. This could open up avenues for novel photochemical transformations where this compound acts as a photoinitiator or a key reactant.
Design of Next-Generation Sulfonamide Scaffolds
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide range of drugs including antibiotics, diuretics, and anticonvulsants. This compound represents a valuable starting point for the design of next-generation sulfonamide scaffolds.
The ability to easily functionalize the phenyl ring allows for the creation of diverse libraries of compounds for high-throughput screening. The tert-butyl group provides a degree of conformational rigidity and can influence the binding of the molecule to its biological target. By systematically varying the substituent at the para-position, medicinal chemists can explore the structure-activity relationships of new sulfonamide-based drug candidates.
For example, the introduction of hydrogen bond donors or acceptors via cross-coupling could lead to enhanced binding affinity and selectivity for a particular enzyme or receptor. The development of such novel sulfonamide scaffolds is a promising direction for future drug discovery efforts.
Q & A
What are the key synthetic steps and reaction conditions for preparing 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide?
Level : Basic
Methodological Answer :
Synthesis typically involves:
Sulfonylation : Reacting 4-bromophenylmethanesulfonyl chloride with tert-butylamine under basic conditions (e.g., triethylamine in dichloromethane).
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Monitoring : Reaction progress tracked via TLC or HPLC to confirm intermediate formation and purity .
Critical Parameters :
- Temperature control (0–25°C) to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
How is this compound characterized using spectroscopic and crystallographic methods?
Level : Basic
Methodological Answer :
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.6 ppm) and tert-butyl group (δ 1.3–1.5 ppm).
- ¹³C NMR : Confirms sulfonamide linkage (C-SO₂ at ~45 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺ at m/z 368.29) .
- X-ray Crystallography : Determines bond lengths (e.g., S-N ~1.63 Å) and dihedral angles between aromatic rings .
What advanced techniques resolve contradictions in reaction optimization data?
Level : Advanced
Methodological Answer :
Discrepancies in yields or byproduct formation are addressed via:
Design of Experiments (DoE) : Multivariate analysis (e.g., varying solvent polarity, base strength) to identify optimal conditions.
Kinetic Studies : Monitoring activation energy barriers using differential scanning calorimetry (DSC).
Computational Modeling : DFT calculations to predict reaction pathways and intermediates .
Example : Conflicting reports on tert-butylamine reactivity can be resolved by comparing steric effects in DFT models .
How is the crystal structure analyzed to understand supramolecular interactions?
Level : Advanced
Methodological Answer :
X-ray diffraction data (e.g., CCDC entries) reveal:
- Hydrogen Bonding : N-H···O interactions between sulfonamide groups (distance ~2.8–3.0 Å).
- π-π Stacking : Offset interactions between bromophenyl rings (centroid distance ~3.7 Å).
- Packing Motifs : Layered arrangements influenced by van der Waals forces from the tert-butyl group .
Validation : R-factor < 0.05 and residual electron density < 0.3 eÅ⁻³ ensure structural accuracy.
What strategies are used to study structure-activity relationships (SAR) for bioactivity?
Level : Advanced
Methodological Answer :
SAR studies focus on:
Substituent Variation : Replacing bromine with Cl/NO₂ to assess electronic effects on antimicrobial activity.
Biological Assays :
- Enzyme inhibition (e.g., carbonic anhydrase) via UV-Vis kinetic monitoring.
- Cytotoxicity screening (MTT assay) against cancer cell lines .
Pharmacophore Modeling : Overlaying active/inactive analogs to identify critical functional groups.
Key Finding : Bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .
How are analytical challenges (e.g., low solubility) addressed in formulation studies?
Level : Advanced
Methodological Answer :
Solubility Enhancement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
